molecular formula HfSi2 B077831 Hafnium disilicide CAS No. 12401-56-8

Hafnium disilicide

Katalognummer B077831
CAS-Nummer: 12401-56-8
Molekulargewicht: 234.7 g/mol
InChI-Schlüssel: TWRSDLOICOIGRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Hafnium disilicide (HfSi2) is a transition metal silicide, a type of refractory intermetallic compound . It has unique physical and chemical properties and is used in cermets, high-temperature oxidation-resistant coatings, high-temperature structural materials, and aviation, aerospace, and other fields .


Synthesis Analysis

Hafnium oxide nanoparticles with different copper contents are successfully synthesized by the sol–gel technique . The influence of the copper concentration and observed the morphological and structural changes of the obtained nanoparticles .


Molecular Structure Analysis

Understanding the correlations of material structure to mechanical properties is crucial for designing and synthesizing HfB compounds . Potential structures of the Hf-B system are systematically explored, and their hardness-enhancing and strength failure mechanisms are revealed through first-principle calculations .


Chemical Reactions Analysis

Periodic condition DFT calculations were performed to analyze the chemisorption and surface reaction of a series of hafnium alkoxides . This includes hafnium methoxide (Hf[OMe]4), hafnium isopropoxide (Hf[OiPr]4), and hafnium tert-butoxide (Hf[OtBu]4) on the hydroxylated Si(100) surface .


Physical And Chemical Properties Analysis

Hafnium disilicide has high temperature resistance, low density, high specific strength, and high specificity . It has the characteristics of mold, oxidation resistance, ablation resistance, insensitivity to cracks, and no catastrophic damage .

Wissenschaftliche Forschungsanwendungen

High-K Dielectric Material in Semiconductors

Hafnium silicide has been studied for its potential as a high-k dielectric material in semiconductor devices. The search for alternatives to traditional SiO_2 as a gate dielectric has led to the exploration of Hf-based oxides and silicides. Hafnium silicide’s ability to form a sharp interface with silicon substrates makes it suitable for device applications, particularly as the industry moves towards miniaturization and low power, high-frequency devices .

Formation Kinetics and Structural Analysis

The kinetics of Hafnium silicide formation and its structural properties are crucial for understanding its behavior in various applications. Research has shown that HfSi_2 begins to crystallize at annealing temperatures above 550°C. This knowledge is essential for the controlled fabrication of thin films and coatings where precise structural characteristics are required .

Electrical Contacts and Interconnects

Hafnium silicide is used in the production of electrical contacts and interconnects due to its excellent conductivity and stability. It serves as an ohmic contact, Schottky barrier contact, and local interconnect in various electronic components. Its stability at high temperatures and compatibility with silicon technology make it a valuable material in the microelectronics industry .

Thermoelectric Materials

The compound’s unique properties have made it a candidate for high-temperature thermoelectric materials. Thermoelectric materials convert temperature differences directly into electrical voltage, and vice versa. Hafnium silicide’s ability to maintain performance at high temperatures is advantageous for power generation and refrigeration applications .

Thin-Film Coatings

Hafnium silicide is utilized in thin-film coatings for its protective qualities and thermal stability. These coatings are applied to various surfaces to enhance wear resistance, reduce friction, and improve corrosion resistance. The coatings are particularly useful in harsh environments where materials are subjected to extreme temperatures and corrosive substances .

Photovoltaic Materials

Due to its electrical properties, Hafnium silicide is also being explored as a material for photovoltaic applications. Its use in solar cells could potentially improve efficiency and stability, contributing to the development of more durable and cost-effective solar energy solutions .

Safety and Hazards

Hafnium disilicide is not combustible . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

Hafnium diboride ceramics with additions of 15 vol.% MoSi2 or 15 vol.% SiC or a combined addition of 15 vol.% SiC and 5 vol.% WC were produced by hot pressing in the range 1800–2000°C . The highest oxidation resistance was acquired by the HfB2–15 vol.% MoSi2 composite, where the oxidation rate did not exceed 1 mg/cm2∙h because a dense and homogeneous HfSiO4 layer developed on the surface .

Wirkmechanismus

Target of Action

Hafnium silicide (HfSi2), also known as Hafnium disilicide, is a transition metal silicide . Its primary targets are silicon (Si) substrates, where it forms a stable phase upon reaction . This compound is used in cermets, high-temperature oxidation-resistant coatings, high-temperature structural materials, and in the aviation and aerospace fields .

Mode of Action

Hafnium silicide interacts with its targets through a solid-state reaction. Thick and thin films of Hf are evaporated onto bare and oxidized Si substrates. Upon annealing to 1000°C, films of HfSi2 are formed after reaction times that depend on the surface condition of the substrate before deposition . The chemical state of the reacted surfaces is characterized using x-ray photoelectron spectroscopy, and the shifts in binding energy upon silicide formation are recorded .

Biochemical Pathways

These films are used in ultra-large scale integrated (ULSI) circuits, serving as the gate oxide of field-effect transistors .

Pharmacokinetics

The reaction initiates at the Hf/Si interface, and the thickness of the HfSi increases proportional to the square root of time .

Result of Action

The result of Hafnium silicide’s action is the formation of a stable phase of HfSi2 on silicon substrates. This compound exhibits unique physical and chemical properties, making it useful in various applications. For instance, it can be used as an Hf source for in-situ synthesis of HfC, enhancing the erosion resistance of the matrix and making up for defects after ablation .

Action Environment

The action of Hafnium silicide is influenced by environmental factors such as temperature and the condition of the Si substrate. For instance, the formation of HfSi2 films occurs upon annealing to 1000°C . The reaction times depend on the surface condition of the substrate before deposition . Furthermore, the oxidation resistance of Hafnium silicide makes it suitable for use in high-temperature environments .

Eigenschaften

InChI

InChI=1S/Hf.2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRSDLOICOIGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si].[Si].[Hf]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HfSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hafnium silicide

CAS RN

12401-56-8
Record name Hafnium silicide (HfSi2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12401-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hafnium silicide (HfSi2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hafnium disilicide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the mechanical properties of Hafnium disilicide and how do they relate to its potential applications?

A1: Hafnium disilicide exhibits a high degree of hardness, as demonstrated by its Vickers hardness of 6.9 ± 0.1 GPa []. Additionally, it displays significant thermal stability in air, remaining stable up to 1163 K []. This combination of hardness and thermal stability suggests its suitability for applications requiring robust, high-temperature resistant materials, such as in high-performance electronics or aerospace engineering.

Q2: How does the bonding structure of Hafnium disilicide differ from that of Hafnium monosilicide (HfSi)?

A2: X-ray photoelectron spectroscopy (XPS) analysis reveals distinct binding energies for Hf 4f7/2 in Hafnium disilicide and Hafnium monosilicide. HfSi2 exhibits a binding energy of 15.0 eV, while HfSi shows a slightly lower binding energy of 14.8 eV []. This difference suggests a change in the electronic environment surrounding Hafnium atoms due to the different stoichiometries and bonding arrangements in these two silicides. Further investigation into these electronic structure variations could provide insights into their respective physical and chemical properties.

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